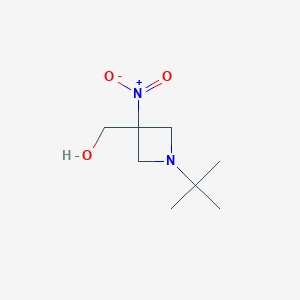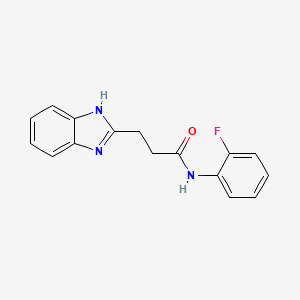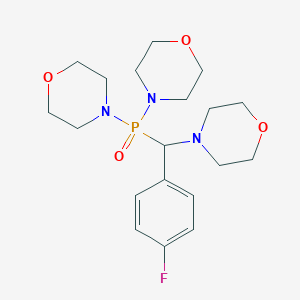![molecular formula C22H14O4 B11067392 4-(naphthalen-2-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067392.png)
4-(naphthalen-2-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes a naphthalene moiety and a pyranochromene structure. The unique arrangement of these rings imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves multicomponent reactions. One common method is the one-pot three-component condensation reaction. This reaction involves the use of 2-naphthol, isatins, and cyclic 1,3-dicarbonyl compounds such as dimedone or cyclohexa-1,3-dione. The reaction is catalyzed by mesoporous magnetite nanoparticles (Fe3O4@MCM-41-SO3H@[HMIm]HSO4) and proceeds under mild conditions to yield the desired product .
Chemical Reactions Analysis
4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene moiety, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE can be compared with other similar compounds, such as:
Coumarins: These compounds also contain a fused ring system and exhibit similar biological activities.
Chromenes: These compounds share the pyranochromene structure and are used in similar applications.
Naphthopyrans: These compounds contain a naphthalene moiety and are used in the synthesis of dyes and pigments.
The uniqueness of 4-(2-NAPHTHYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE lies in its specific ring structure and the combination of naphthalene and pyranochromene moieties, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C22H14O4 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-naphthalen-2-yl-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C22H14O4/c23-19-12-17(15-10-9-13-5-1-2-6-14(13)11-15)20-21(26-19)16-7-3-4-8-18(16)25-22(20)24/h1-11,17H,12H2 |
InChI Key |
KWLRARSVXXWDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[2-(2-fluorophenyl)ethyl]-N-(3-methylbutyl)-4-nitro-8,11-dioxo-2-oxa-9,12-diazatricyclo[13.3.1.1~3,7~]icosa-1(19),3(20),4,6,15,17-hexaene-13-carboxamide](/img/structure/B11067320.png)

![1,1'-(benzene-1,4-diyldimethanediyl)bis[2-(ethylsulfonyl)-1H-benzimidazole]](/img/structure/B11067324.png)
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide](/img/structure/B11067327.png)
![(1R,2R,5S)-2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11067334.png)
![ethyl 4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11067348.png)
![4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]benzene-1,3-diol](/img/structure/B11067349.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methoxy-3,5-dimethylphenyl)acetamide](/img/structure/B11067355.png)
![2-amino-4,4-dimethyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile](/img/structure/B11067356.png)



![N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11067382.png)
